molecular formula C13H17NO4 B158923 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid CAS No. 135807-51-1

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Cat. No.: B158923
CAS No.: 135807-51-1
M. Wt: 251.28 g/mol
InChI Key: FURUSGMMMFSWDW-UHFFFAOYSA-N
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Description

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is an organic compound with the molecular formula C13H17NO4. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to introduce the Boc group efficiently. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, THF, acetonitrile.

    Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), methanol.

Major Products Formed

The major products formed from reactions involving this compound include Boc-protected intermediates and deprotected amines, which can be further utilized in various synthetic pathways .

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during various chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to reveal the free amine, which can participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides selective protection for the amine group during chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUSGMMMFSWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591494
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135807-51-1
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
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